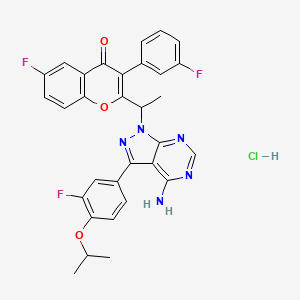

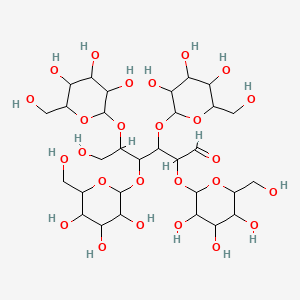

![molecular formula C9H14F2N3O13P3 B12321274 [[5-(4-Amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12321274.png)

[[5-(4-Amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2’,2’-Difluorodeoxycytidine 5’-triphosphate is a deoxycytidine analogue known for its significant role in inhibiting DNA synthesis and inducing cell death. It has been extensively studied for its applications in cancer treatment due to its ability to interfere with the replication of DNA in rapidly dividing cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’,2’-Difluorodeoxycytidine 5’-triphosphate involves the phosphorylation of 2’,2’-Difluorodeoxycytidine. This process typically requires the use of specific kinases such as deoxycytidine kinase, thymidine kinase, deoxycytidine monophosphate kinase, and nucleoside diphosphate kinase . The reaction conditions often include the presence of adenosine triphosphate as a phosphate donor and magnesium ions as a cofactor to facilitate the phosphorylation process .

Industrial Production Methods: Industrial production of 2’,2’-Difluorodeoxycytidine 5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reactions. The product is then purified using techniques such as high-performance liquid chromatography to ensure high purity and yield .

化学反応の分析

Types of Reactions: 2’,2’-Difluorodeoxycytidine 5’-triphosphate primarily undergoes phosphorylation and deamination reactions. The compound can be deaminated to form 2’,2’-Difluorodeoxyuridine, which is a major extracellular catabolite .

Common Reagents and Conditions: The deamination reaction is facilitated by enzymes such as deoxycytidine deaminase. Inhibitors like 3,4,5,6-tetrahydrouridine can be used to study the kinetics of these reactions by preventing deamination .

Major Products: The major products formed from the reactions of 2’,2’-Difluorodeoxycytidine 5’-triphosphate include 2’,2’-Difluorodeoxyuridine and other phosphorylated derivatives .

科学的研究の応用

2’,2’-Difluorodeoxycytidine 5’-triphosphate has a wide range of applications in scientific research:

作用機序

2’,2’-Difluorodeoxycytidine 5’-triphosphate exerts its effects by incorporating into the DNA strand during replication. This incorporation leads to the termination of DNA synthesis, as the modified nucleotide prevents the addition of further nucleotides . The compound also inhibits ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides from ribonucleotides . This dual mechanism results in the depletion of deoxyribonucleotide pools and the inhibition of DNA synthesis, ultimately leading to cell death .

類似化合物との比較

2’,2’-Difluorodeoxyuridine: A deaminated metabolite of 2’,2’-Difluorodeoxycytidine, known for its role in the catabolism of the parent compound.

2’-Deoxy-2’-fluorocytidine: Another fluorinated deoxycytidine analogue with antiviral properties.

Uniqueness: 2’,2’-Difluorodeoxycytidine 5’-triphosphate is unique due to its potent inhibitory effects on DNA synthesis and its ability to induce cell death through multiple pathways. Its dual mechanism of action, involving both DNA incorporation and ribonucleotide reductase inhibition, distinguishes it from other similar compounds .

特性

IUPAC Name |

[[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2N3O13P3/c10-9(11)6(15)4(25-7(9)14-2-1-5(12)13-8(14)16)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,4,6-7,15H,3H2,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOXEIOKAJSRQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2N3O13P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

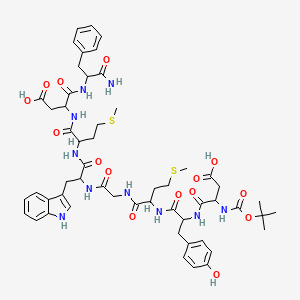

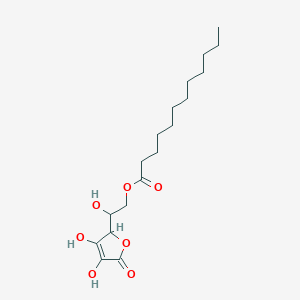

![[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III)](/img/structure/B12321225.png)

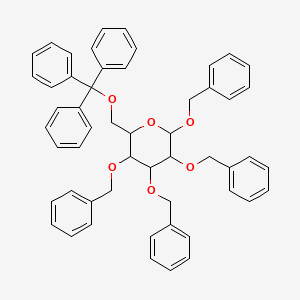

![[6-[[2-(Benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxy-3-methoxybenzoate](/img/structure/B12321228.png)

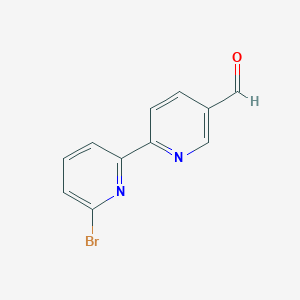

![2-(1-Methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl)ethanol](/img/structure/B12321243.png)

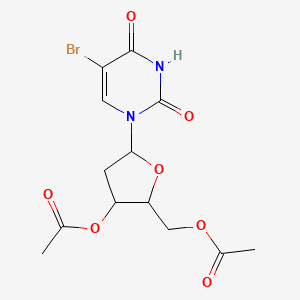

![(9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate](/img/structure/B12321246.png)

![9,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B12321270.png)

![7-prop-1-en-2-yl-6,11,19-trioxapentacyclo[10.8.0.02,10.05,9.013,18]icosa-2(10),3,5(9),13(18),14,16-hexaen-16-ol](/img/structure/B12321280.png)